Butirosin disulfate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
51022-98-1 |
|---|---|
Molecular Formula |
C21H49N5O22S2 |
Molecular Weight |
787.8 g/mol |
IUPAC Name |
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |
InChI Key |
IUQWHBUMCWSQIM-OXNIXSIASA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interaction Research
Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
Butirosin (B1197908) disulfate, like other aminoglycoside antibiotics, functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding event is crucial, as it disrupts the bacterium's ability to produce essential proteins required for growth and survival. The antibiotic targets the bacterial 30S ribosomal subunit, a key component of the translational machinery. Upon binding, Butirosin disulfate interferes with the normal progression of translation, ultimately leading to bacterial cell death. ontosight.aibiosynth.comacs.orgresearchgate.netpatsnap.com
Specificity of Interaction with the Bacterial 30S Ribosomal Subunit
The primary target of this compound is the 30S ribosomal subunit of bacteria. Specifically, it binds to the decoding A-site within the 16S ribosomal RNA (rRNA) of this subunit. acs.orgresearchgate.netresearchgate.net This binding is facilitated by electrostatic interactions between the positively charged amino groups of this compound and the negatively charged phosphate (B84403) backbone of the rRNA. acs.org Research indicates that the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of Butirosin plays a significant role in enhancing its ribosomal binding affinity. This side chain forms hydrogen bonds with conserved nucleotides in the 16S rRNA A-site, specifically identified as A1408 and G1491, thereby contributing to the drug's potent interaction with its target.
Molecular-Level Disruption of Translational Fidelity
A critical aspect of this compound's mechanism is its ability to disrupt translational fidelity, meaning it causes errors in the process of translating messenger RNA (mRNA) into proteins. Upon binding to the 30S ribosomal subunit, this compound induces a misreading of the mRNA template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting proteins are often defective, non-functional, or even detrimental to the bacterial cell, disrupting vital cellular processes and leading to cell death. ontosight.aipatsnap.com Furthermore, this compound has been observed to inhibit the initiation complex formation of protein synthesis and can also cause premature termination of translation, further compromising the bacterium's ability to produce essential proteins. patsnap.com
Comparative Molecular Action Analysis with Other Aminoglycosides
This compound shares core mechanistic similarities with other aminoglycoside antibiotics, such as kanamycin (B1662678), gentamicin (B1671437), and neomycin, all of which contain a 2-deoxystreptamine (B1221613) (2-DOS) core. Aminoglycosides generally target the 30S ribosomal subunit and the 16S rRNA A-site. acs.orgresearchgate.netresearchgate.net However, Butirosin is classified as a 4,5-disubstituted 2-DOS aminoglycoside, distinguishing it from 4,6-disubstituted counterparts like gentamicin. mdpi.com A key structural differentiator for Butirosin is its unique (S)-4-amino-2-hydroxybutyryl moiety at the C-1 position of the 2-DOS ring. nih.gov This specific side chain confers resistance to inactivation by many common aminoglycoside-modifying enzymes (AMEs), which are a major source of bacterial resistance to other aminoglycosides. nih.gov While some aminoglycosides, like kanamycin and neomycin, have also been shown to bind to the 50S ribosomal subunit, Butirosin's primary documented interaction is with the 30S subunit. researchgate.net Studies have also indicated that Butirosin, along with amikacin (B45834) and isepamicin, is susceptible to inactivation by the 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.gov
Data Tables
The following table presents in vitro activity data for Butirosin against various bacterial strains, illustrating its spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) | Activity Against Gentamicin Resistance |
| Staphylococcus aureus | 12 | Sensitive |
| Escherichia coli | 25 | Sensitive |
| Klebsiella pneumoniae | 20 | Moderate sensitivity |
| Pseudomonas aeruginosa | 15 | Effective against resistant strains |
Note: Data sourced from research findings on Butirosin's antibacterial profile.
Compound List
Structural Biology and Structure Activity Relationship Sar Studies
Core Aminocyclitol Structure and Unique Structural Features
Butirosin (B1197908) belongs to the class of 4,5-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides . The core of the molecule is the 2-deoxystreptamine (2-DOS) aglycone, a bicyclic cyclohexane (B81311) derivative featuring amino groups at positions 1 and 3 . This core is functionalized with two key aminoglycosidic substituents: a β-D-neosamine C ring (2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl) linked via a glycosidic bond at the C-4 position of the 2-DOS, and a pentofuranosyl sugar at the C-5 position asm.org.
A defining characteristic of butirosin, setting it apart from many other aminoglycosides like gentamicin (B1671437) and kanamycin (B1662678), is the presence of the (S)-4-amino-2-hydroxybutyryl (AHBA) moiety. This unique side chain is acylated to the amino group at the C-1 position of the 2-DOS core mdpi.comasm.orgnih.govnih.govsbmicrobiologia.org.brpreprints.orgfrontiersin.orgnih.govnih.gov.
Butirosin exists as two main isomers, butirosin A and butirosin B, which differ in the stereochemistry of the pentofuranosyl substituent. Butirosin A, the predominant component (80-85%), features a β-D-xylofuranosyl group at C-5, adopting a C2'-endo conformation. In contrast, butirosin B, comprising 15-20%, has a β-D-ribofuranosyl group at C-5, adopting a C3'-endo conformation asm.orgwikipedia.orgnih.gov.
Table 1: Structural Comparison of Butirosin Isomers
| Feature | Butirosin A | Butirosin B |
| Core Structure | 2-Deoxystreptamine (2-DOS) | 2-Deoxystreptamine (2-DOS) |
| C-4 Substituent | β-D-Neosamine C ring | β-D-Neosamine C ring |
| C-5 Substituent | β-D-Xylofuranosyl | β-D-Ribofuranosyl |
| C-1 Substituent | (S)-4-amino-2-hydroxybutyryl (AHBA) moiety | (S)-4-amino-2-hydroxybutyryl (AHBA) moiety |
| Prevalence | 80-85% of total butirosin complex | 15-20% of total butirosin complex |
| Puckering | C2'-endo conformation (xylose) | C3'-endo conformation (ribose) |
Elucidation of the Role of the (S)-4-amino-2-hydroxybutyryl (AHBA) Moiety
The (S)-4-amino-2-hydroxybutyrate (AHBA) moiety is central to butirosin's enhanced activity and its ability to evade bacterial resistance mechanisms mdpi.comasm.orgnih.govnih.govsbmicrobiologia.org.brpreprints.orgfrontiersin.orgresearchgate.netnisr.or.jpfapesp.br. This unique side chain, biosynthetically derived from L-glutamate, is attached to the C-1 amino group of the 2-DOS core researchgate.net. The stereochemistry at the C-2 hydroxyl group of the AHBA moiety is specifically (S) .
The primary role of the AHBA group is to protect the butirosin molecule from inactivation by various aminoglycoside-modifying enzymes (AMEs) mdpi.comasm.orgnih.govnih.govsbmicrobiologia.org.brpreprints.orgresearchgate.netfapesp.brmdpi.com. By doing so, it preserves the antibiotic's ability to bind to its target, the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis . Furthermore, the AHBA side chain has been shown to enhance butirosin's binding affinity to the 16S ribosomal RNA (rRNA) by forming crucial hydrogen bonds with conserved nucleotides in the A-site, such as A1408 and G1491 .
Contribution to Modified Enzyme Resistance Mechanisms
Butirosin's resistance to enzymatic inactivation is largely attributed to the steric bulk and specific chemical nature of the AHBA side chain nih.govresearchgate.net. This moiety effectively hinders the access of several critical AMEs to the C-1 amino group of the 2-DOS core, preventing their enzymatic modification of the antibiotic.
Key AMEs that the AHBA group helps butirosin evade include N-acetyltransferases (e.g., AAC(6')-Ii) and some O-phosphotransferases nih.govresearchgate.net. Nuclear Magnetic Resonance (NMR) studies have revealed that butirosin adopts distinct conformations when bound to enzymes like AAC(6')-Ii compared to aminoglycosides lacking the AHBA moiety . This conformational difference likely contributes to the reduced binding and inactivation by these enzymes.
However, it is important to note that butirosin, along with semisynthetic derivatives like amikacin (B45834) and isepamicin, is not resistant to inactivation by the 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa] asm.orgnih.govnih.gov. Despite this, butirosin is generally described as being able to "elude many inactivating enzymes," thereby retaining its bactericidal capabilities nih.gov.
Table 2: Butirosin's AHBA Moiety and Resistance to Aminoglycoside-Modifying Enzymes (AMEs)
| Aminoglycoside-Modifying Enzyme (AME) Class | Specific Example(s) | Mechanism of Action | AHBA Moiety's Impact |
| N-Acetyltransferases (AACs) | AAC(6')-Ii | Acetylation | Steric hindrance to enzyme binding at the C-1 amino group, preserving activity. researchgate.net |
| O-Phosphotransferases (APHs) | APH(3')-IIIa | Phosphorylation | Steric hindrance to enzyme binding. However, butirosin is not resistant to APH(3')-IIIa. asm.orgnih.govnih.gov |
| N-Acetyltransferases (AACs) | AAC(6')-I | Acetylation | Analogues like NMB-A/B showed greater activity against strains with AAC(6')-I. nih.gov |
| N-Acetyltransferases (AACs) | AAC(6')-IV | Acetylation | Analogues like DCB-A/B showed greatly improved activity against strains with AAC(6')-IV. nih.gov |
| O-Phosphotransferases (APHs) | APH(3')-II | Phosphorylation | Analogues like DCB-A/B showed greatly improved activity against strains with APH(3')-II. nih.gov |
Rational Design and Semisynthetic Derivatization of Butirosin Analogues for Enhanced Activity
The success of the AHBA moiety in conferring resistance against AMEs has inspired significant efforts in rational drug design and semisynthetic derivatization of aminoglycosides. The AHBA group has been synthetically appended to other clinically important aminoglycosides, such as kanamycin A (to form amikacin) and dibekacin (B1670413) (to form arbekacin), to enhance their spectrum of activity and overcome resistance mechanisms preprints.orgresearchgate.netnisr.or.jpfapesp.br.
Research has also focused on creating novel butirosin analogues. For instance, aminodeoxybutirosin (AD-BTN), a derivative with an amino group at the 5'' position, was synthesized to prevent bacterial enzymatic phosphorylation at that site. AD-BTN demonstrated improved activity over butirosin and comparable efficacy to gentamicin against various strains, including gentamicin-resistant Pseudomonas aeruginosa nih.gov.
Furthermore, mutational biosynthesis has yielded analogues such as 6'-N-methylbutirosins (NMB-A & NMB-B) and 3',4'-dideoxy-6'-C-methylbutirosins (DCB-A & DCB-B). NMB-A and NMB-B exhibited potency similar to butirosin A, with enhanced activity against strains possessing the AAC(6')-I enzyme nih.gov. DCB-A and DCB-B showed substantially improved activity against organisms harboring AAC(6')-I, AAC(6')-IV, and APH(3')-II enzymes, indicating their potential to combat multi-drug resistant pathogens nih.gov.
The enzymes involved in butirosin biosynthesis, specifically BtrG and BtrH responsible for AHBA transfer, have also been utilized in chemoenzymatic synthesis to selectively acylate other aminoglycosides with AHBA-like moieties rsc.org. This approach offers a biocatalytic route for generating novel aminoglycoside derivatives with potentially improved pharmacological profiles.
Mechanisms of Antimicrobial Resistance and Overcoming Strategies
Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)
The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification of the antibiotic by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). scielo.brmjima.org These enzymes, often encoded on mobile genetic elements like plasmids, can be rapidly disseminated among bacterial populations. frontiersin.orgnih.gov AMEs catalyze the covalent modification of specific hydroxyl (-OH) or amino (-NH₂) groups on the aminoglycoside structure. This chemical alteration sterically hinders the antibiotic's ability to bind to its target, the 16S rRNA within the bacterial ribosome, thereby rendering it ineffective. mjima.orgfrontiersin.org There are three main families of AMEs, categorized by the type of chemical modification they perform: phosphotransferases, acetyltransferases, and nucleotidyltransferases. asm.orgf1000research.com
Butirosin (B1197908) is distinguished by the presence of an (S)-4-amino-2-hydroxybutyrate (AHB) group at the N1 position of its 2-deoxystreptamine (B1221613) ring. frontiersin.orgnih.gov This unique structural feature provides a natural defense, protecting it from inactivation by several common AMEs. nih.govbrieflands.com However, certain enzymes have emerged that can overcome this protective moiety, leading to butirosin resistance.
Analysis of Phosphotransferases (APH) Targeting Butirosin
Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by catalyzing the ATP-dependent phosphorylation of their hydroxyl groups. scielo.brmdpi.com Several APH enzymes have been identified that can successfully modify and inactivate butirosin.
One of the most significant is the 3'-aminoglycoside O-phosphotransferase type IIIa, or APH(3')-IIIa . frontiersin.org This enzyme is found in many Gram-positive bacteria, including enterococci and staphylococci, and is notable for its unusually broad substrate profile, which includes butirosin. frontiersin.orgmdpi.com APH(3')-IIIa catalyzes the phosphorylation of the 3'-hydroxyl group of butirosin. dntb.gov.ua Structural studies, including the crystal structure of APH(3')-IIIa in a complex with butirosin A, have revealed that a flexible antibiotic-binding loop is key to accommodating structurally diverse substrates like butirosin. frontiersin.orgnih.gov Despite the bulky AHB group, butirosin A binds to the enzyme in a manner similar to other 4,5-disubstituted aminoglycosides. frontiersin.orgnih.gov
Another phosphotransferase, APH(3')-IVa , encoded by a gene in Bacillus circulans (the bacterium that produces butirosin), also confers resistance to butirosin. scielo.br In a study of a resistant Campylobacter coli strain, an APH(3') type-IV enzyme was identified that was capable of phosphorylating butirosin, among other aminoglycosides. mcmaster.ca Additionally, some APH enzymes can diphosphorylate aminoglycosides like butirosin that possess both 3'- and 5''-hydroxyl groups. scielo.br
The table below summarizes key phosphotransferases known to inactivate butirosin.
| Enzyme Name | Gene (example) | Action on Butirosin | Bacterial Source (examples) |
| Aminoglycoside 3'-Phosphotransferase IIIa | aph(3')-IIIa | Phosphorylates the 3'-OH group | Enterococcus spp., Staphylococcus spp. |
| Aminoglycoside 3'-Phosphotransferase IVa | aphA-4 | Phosphorylates butirosin | Bacillus circulans, Campylobacter coli |
| Aminoglycoside 3'-Phosphotransferase IIa | aphA-2 | Confers resistance to butirosin | Found on Tn5 transposon |
Investigation of Acetyltransferases (AAC) Impact on Butirosin
Aminoglycoside acetyltransferases (AACs) utilize acetyl-Coenzyme A as a cofactor to acetylate amino groups on the aminoglycoside molecule. scielo.brmedchemexpress.com The addition of an acetyl group disrupts the drug's interaction with the ribosome. scielo.br While butirosin's AHB side chain protects it from many AMEs, some acetyltransferases can still modify it. brieflands.com
Research has identified an Aminoglycoside N-acetyltransferase, AAC(1) , from a strain of Escherichia coli that can mono-acetylate butirosin. springermedizin.de This enzyme specifically modifies the C1 amino group of susceptible aminoglycosides. springermedizin.de Other AAC enzymes, such as the widely distributed AAC(6') family, are major contributors to aminoglycoside resistance in clinical isolates. asm.orgnih.gov However, butirosin's structure generally provides a degree of protection against many of these common enzymes. NMR spectroscopy and molecular modeling studies have been used to investigate the conformation of butirosin when bound to AAC(6')-Ii, providing insights into the structural basis of its interaction and relative resistance to modification compared to other aminoglycosides. nih.gov
The table below details acetyltransferases with known activity related to butirosin.
| Enzyme Name | Gene (example) | Action on Butirosin | Bacterial Source (examples) |
| Aminoglycoside 1-N-Acetyltransferase | aac(1) | Mono-acetylates butirosin | Escherichia coli |
| Aminoglycoside 6'-N-Acetyltransferase | aac(6') | Generally less effective due to butirosin's structure, but interactions have been studied. | Widespread in Gram-negative bacteria |
Role of Nucleotidyltransferases (ANT) in Resistance
Aminoglycoside nucleotidyltransferases (ANTs), also called adenylyltransferases (AADs), inactivate aminoglycosides by transferring an adenyl group (AMP) from ATP to a hydroxyl group on the antibiotic. asm.orgmedchemexpress.com The development of butirosin was, in part, a response to resistance mediated by enzymes like ANT(2''). asm.org The N-1 AHB side chain on butirosin was specifically designed to sterically hinder the binding of such enzymes, and this strategy proved largely successful. mjima.orgasm.org
Consequently, butirosin is resistant to modification by many common ANT enzymes that inactivate older aminoglycosides like kanamycin (B1662678) and gentamicin (B1671437). asm.org While ANTs are a major class of AMEs and are classified into several groups based on the position they modify (e.g., 2'', 3'', 4', 6, and 9), there is limited evidence in the literature of specific ANT enzymes that effectively inactivate butirosin. scielo.brfrontiersin.org Its structural design remains a key defense against this common resistance mechanism. mjima.org
Ribosomal Target Modification Mechanisms Conferring Resistance
Beyond enzymatic inactivation of the drug itself, bacteria can develop resistance by altering the antibiotic's target: the ribosome. mjima.orgnih.gov Aminoglycosides function by binding to the A-site on the 16S rRNA component of the 30S ribosomal subunit, leading to protein synthesis errors. mdpi.comfrontiersin.org Modification of this binding site can reduce the drug's affinity, preventing its inhibitory action. mdpi.com
The primary mechanism of ribosomal target modification is the enzymatic methylation of specific nucleotides within the 16S rRNA. nih.govasm.org This is a defense mechanism used by aminoglycoside-producing organisms to protect their own ribosomes. frontiersin.org In pathogenic bacteria, the acquisition of genes encoding 16S rRNA methyltransferases via plasmids can confer high-level resistance to a broad range of aminoglycosides, including butirosin. scielo.brnih.gov
Two key methylation sites that affect aminoglycoside binding are:
Guanine at position 1405 (G1405): Methylation at the N7 position of G1405 confers resistance to 4,6-disubstituted aminoglycosides. nih.gov
Adenine at position 1408 (A1408): Methylation at the N1 position of A1408 is particularly significant as it can prevent the binding of all 2-deoxystreptamine aminoglycosides, a group that includes butirosin. mdpi.comnih.gov The gene npmA, a plasmid-mediated 16S rRNA methyltransferase, confers pan-aminoglycoside resistance by methylating A1408. mdpi.com Interestingly, researchers have suggested that the butirosin-producing organism, Bacillus circulans, could be a potential origin for such plasmid-mediated methyltransferase genes. mdpi.commdpi.com
Mutations in the ribosomal RNA genes (rrs) or in genes encoding ribosomal proteins (e.g., rpsL for protein S12) can also alter the structure of the A-site and lead to resistance, although this is a more common mechanism for streptomycin. nih.govmcmaster.ca
Characterization of Efflux Pump Systems in Butirosin Resistance
A third major strategy for antibiotic resistance is the active removal of the drug from the bacterial cell by membrane-bound protein complexes called efflux pumps. nih.govnih.gov These pumps function to extrude a wide variety of toxic substances, including antibiotics, from the cytoplasm or periplasm, thereby preventing them from reaching their intracellular targets and accumulating to effective concentrations. rochester.edu Overexpression of efflux pump genes is a significant cause of multidrug resistance (MDR) in many pathogenic bacteria. rochester.edu
In Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors to aminoglycoside resistance. mjima.orgbrieflands.com
Pseudomonas aeruginosa : The MexXY-OprM efflux system is known to contribute to resistance against multiple aminoglycosides. mjima.org Upregulation of this pump leads to the active extrusion of these antibiotics.
Acinetobacter baumannii : This pathogen possesses numerous putative drug efflux pumps. asm.org Studies have shown that when grown in conditions mimicking a host environment, such as human serum, clinically susceptible A. baumannii strains can upregulate efflux pumps and exhibit resistance to aminoglycosides. asm.org
While many studies focus on the role of efflux pumps in resistance to aminoglycosides as a class, this mechanism is a recognized factor in butirosin resistance. nih.govnih.gov
| Efflux Pump System | Organism Example | Role in Aminoglycoside Resistance |
| MexXY-OprM | Pseudomonas aeruginosa | Contributes to intrinsic and acquired resistance to a broad range of aminoglycosides. |
| AdeABC, AdeIJK | Acinetobacter baumannii | RND-type pumps contributing to multidrug resistance, including to aminoglycosides. |
Research into Strategies to Circumvent Evolving Resistance
The growing prevalence of resistance to butirosin and other aminoglycosides necessitates the development of new strategies to restore their efficacy. Research efforts are focused on several key approaches.
One highly successful strategy was inspired by butirosin's own structure. The observation that the N1-AHB side chain protected butirosin from many AMEs prompted the semi-synthetic modification of other aminoglycosides. mjima.orgasm.org This led to the development of amikacin (B45834) , a derivative of kanamycin A featuring the same AHB side chain. frontiersin.orgnih.gov Amikacin proved effective against many strains resistant to older aminoglycosides because it could evade inactivation by the same enzymes that butirosin resisted. asm.org
Another major area of research is the development of AME inhibitors . The goal is to create molecules that can be co-administered with an aminoglycoside antibiotic. nih.gov These inhibitors would block the active site of the resistance enzyme, preventing it from modifying the antibiotic and thus restoring its activity. This approach has been successful for other antibiotic classes, such as the use of β-lactamase inhibitors with penicillins. nih.gov
Further research focuses on creating novel aminoglycoside derivatives by modifying the butirosin structure , particularly the AHB group. frontiersin.orgnih.gov Structural analysis of how butirosin binds to resistance enzymes like APH(3')-IIIa provides a roadmap for designing new modifications. The aim is to create derivatives that can elude inactivation by these enzymes while still maintaining their strong binding affinity for the ribosomal A-site, thus preserving their antibacterial potency. frontiersin.orgnih.gov
Structural Modification Approaches to Evade AME Activity
The inherent structure of butirosin, particularly its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N1 position, provides a natural defense against several common resistance mechanisms. nih.govmdpi.comfrontiersin.org This has inspired the development of semi-synthetic aminoglycosides where specific structural modifications are introduced to block the sites of AME activity.
One key approach is the modification or protection of amine and hydroxyl groups that are the primary targets for AMEs. The AHBA side chain in butirosin and its synthetic counterpart in amikacin sterically hinders the action of enzymes like AAC(6'), APH(3'), and ANT(2''). Research has shown that further modifications can enhance this protective effect. For instance, the creation of 3',4'-dideoxy-6'-N-methylbutirosins (DMBs) has demonstrated increased potency against resistant strains. These analogues exhibit stronger activity against bacteria containing acetylating enzymes AAC(6')-I and AAC(6')-IV, as well as the phosphorylating enzyme APH(3')-II. nih.gov
The semi-synthetic aminoglycoside plazomicin, derived from sisomicin, incorporates an AHBA side chain at the C1-amine and a hydroxyethyl (B10761427) group at the C6'-amine position. This dual modification effectively blocks inactivation by a wide range of clinically relevant AMEs, including AAC(6'), AAC(3), ANT(2''), and APH(2''). mdpi.com Acylation at various positions on the aminoglycoside scaffold has been shown to decrease the binding affinity of the drug to the modifying enzyme, thereby reducing the rate of inactivation. nih.gov
| Modification | Target AME(s) | Observed Effect | Reference |
| (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at N1 | AAC(6'), APH(3'), ANT(2'') | Protects against enzymatic modification. | nih.govmdpi.comfrontiersin.org |
| 3',4'-dideoxylation and 6'-N-methylation | AAC(6')-I, AAC(6')-IV, APH(3')-II | Stronger activity against resistant organisms. | nih.gov |
| 1-N-AHBA and 6'-N-hydroxyethyl substitution (e.g., Plazomicin) | AAC(6'), AAC(3), ANT(2''), APH(2'') | Blocks inactivation by multiple AMEs. | mdpi.com |
Directed Biosynthesis for the Generation of Novel Analogues
Directed biosynthesis presents a powerful alternative to purely chemical synthesis for generating novel aminoglycoside analogues. This approach leverages the natural biosynthetic machinery of antibiotic-producing organisms, guiding it to create new compounds with desired modifications.
A prominent example is the use of mutational biosynthesis. In this technique, a mutant strain of a butirosin-producing organism, such as Bacillus circulans, which is incapable of producing a key precursor, is supplied with a synthetic analogue of that precursor. For example, a neamine-negative mutant of B. circulans, when fed with 6'-N-methylgentamine C1a, produced the novel analogues 3',4'-dideoxy-6'-N-methylbutirosins A and B. nih.gov These compounds showed improved activity against certain butirosin-resistant bacteria. nih.gov
Another powerful strategy involves exploiting the substrate promiscuity of biosynthetic enzymes. The enzymes responsible for the attachment of the unique AHBA side chain in butirosin, the acyl carrier protein (ACP) BtrI and the acyltransferase BtrH, can be used to attach this protective moiety to other aminoglycoside scaffolds. nih.gov This chemoenzymatic approach allows for the regiospecific acylation of various aminoglycosides, potentially creating new antibiotics that can evade resistance mechanisms. frontiersin.org Researchers have successfully used BtrH and its partner protein BtrG to introduce the AHBA side chain onto non-native aminoglycosides. mdpi.comfrontiersin.orgnih.gov This method holds significant promise for the enzymatic synthesis of novel libraries of aminoglycoside analogues. frontiersin.org
| Biosynthetic Strategy | Organism/Enzymes | Precursor/Substrate Analogue | Novel Analogue Generated | Reference |
| Mutational Biosynthesis | Neamine-negative mutant of Bacillus circulans | 6'-N-methylgentamine C1a | 3',4'-dideoxy-6'-N-methylbutirosins A & B | nih.gov |
| Chemoenzymatic Acylation | BtrH (acyltransferase), BtrG (deprotectase) | AHBA-ACP, various aminoglycosides | Novel AHBA-bearing aminoglycosides | nih.govmdpi.comfrontiersin.org |
| In vivo Gene Cluster Combination | butirosin and kanamycin biosynthetic genes | - | 1-N-AHBA-kanamycin X, Amikacin | nih.gov |
Biosynthesis and Biotechnological Production Research
Genetic Organization and Characterization of the Butirosin (B1197908) Biosynthetic Gene Cluster (btrA to btrZ)
The genetic blueprint for butirosin production is encoded within a large biosynthetic gene cluster (BGC), designated btr, spanning from btrA to btrZ. mdpi.comresearchgate.net This cluster was initially identified in Bacillus circulans and has since been characterized through gene-walking and sequencing efforts. mdpi.comnih.gov Comparative genomics has revealed homologous clusters in other producing organisms like Paenibacillus chitinolyticus. mdpi.comresearchgate.net
Gene disruption studies have been instrumental in elucidating the function of individual btr genes. For instance, disruption of btrB, btrC, btrD, and btrM resulted in the complete loss of butirosin production, confirming their essential roles in the biosynthetic pathway. nih.govresearchgate.net The cluster contains genes responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the assembly and transfer of the unique AHBA side chain, glycosylation steps, and self-resistance mechanisms. nih.govnisr.or.jp The organization of the btr cluster is distinct from that of other aminoglycosides like ribostamycin (B1201364), despite structural similarities in their final products. nih.govresearchgate.net
A detailed look at the butirosin BGC in B. vitellinus NBRC 13296 identified a core region encompassing btrS, btrN, btrM, btrL, btrA, btrB, btrC, btrD, btrE, btrF, btrG, btrH, btrI, btrJ, btrK, btrO, btrP, and btrV. researchgate.net This core is flanked by upstream genes (btrQ, btrW, btrX, btrY, btrZ) and downstream genes (btrT, btrR2, btrU, btrR1), which are involved in regulation and transport. researchgate.net
Table 1: Key Genes in the Butirosin Biosynthetic Gene Cluster and Their Proposed Functions
| Gene | Proposed Function | Source(s) |
| btrA-X | Initial identified gene cluster for butirosin biosynthesis. | researchgate.net |
| btrB | Neamine (B104775) transaminase. uniprot.org | nih.govresearchgate.net |
| btrC | 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase, a key enzyme for the 2-DOS core. researchgate.netfrontiersin.orgnih.gov | nih.govresearchgate.nettandfonline.com |
| btrC2 | 20-kDa subunit associated with DOI synthase, involved in stabilization. tandfonline.comnih.gov | tandfonline.comnih.gov |
| btrD | Involved in butirosin biosynthesis, function revised from initial assignment. genome.jp | nih.govresearchgate.net |
| btrE | NAD+-dependent dehydrogenase involved in epimerization at C-3''. genome.jp | jmb.or.kr |
| btrF | NADPH-dependent reductase involved in epimerization at C-3''. nisr.or.jpgenome.jp | nisr.or.jp |
| btrG | γ-glutamyl cyclotransferase, cleaves the protective γ-glutamyl group from the AHBA side chain. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| btrH | Acyltransferase that transfers the AHBA side chain to ribostamycin. researchgate.netnih.govuniprot.org | researchgate.netnih.govuniprot.org |
| btrI | Acyl carrier protein (ACP) for AHBA biosynthesis. researchgate.netnih.gov | researchgate.netnih.gov |
| btrJ | ATP-dependent ligase involved in AHBA biosynthesis. nih.gov | nih.gov |
| btrK | Pyridoxal (B1214274) phosphate-dependent decarboxylase in the AHBA pathway. nih.gov | nih.gov |
| btrL | Ribosyltransferase. nih.gov | nih.gov |
| btrM | N-acetyl-D-glucosaminyltransferase. pnas.orgexpasy.org | nih.govresearchgate.net |
| btrN | Radical SAM dehydrogenase that oxidizes 2-deoxy-scyllo-inosamine (B1216308) (DOIA). nih.govpnas.org | nih.govpnas.org |
| btrO | Flavin-dependent monooxygenase for AHBA biosynthesis. nih.gov | nih.gov |
| btrP | Dephosphorylase. nih.gov | nih.gov |
| btrR1 | Negative regulator of butirosin production. | |
| btrS | L-glutamine:2-deoxy-scyllo-inosose aminotransferase. genome.jp | jmb.or.kr |
| btrV | Component of the flavin-dependent monooxygenase system with BtrO. nih.govresearchgate.net | nih.govresearchgate.net |
| btrW, btrX | Implicated in the butirosin exporting system. | researchgate.net |
Enzymology of Key Biosynthetic Pathway Steps
The biosynthesis of butirosin is a multi-step enzymatic process, starting from a common sugar phosphate (B84403) and involving the formation of the aminocyclitol core, the intricate assembly of a unique side chain, and subsequent glycosylation and tailoring reactions.
Elucidation of 2-Deoxystreptamine (2-DOS) Core Formation
The formation of the central 2-deoxystreptamine (2-DOS) scaffold is a foundational part of the biosynthesis of many aminoglycosides, including butirosin. researchgate.net
The key steps are:
Carbocycle Formation : The pathway initiates with the enzyme 2-deoxy-scyllo-inosose (DOI) synthase, encoded by the btrC gene. researchgate.netfrontiersin.orgnih.gov This enzyme catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI), the first committed intermediate of the 2-DOS core. nih.govqmul.ac.uk The reaction requires NAD+ and Co2+ as cofactors. tandfonline.comqmul.ac.uk The BtrC enzyme from B. circulans is a heterodimer, composed of a 42-kDa catalytic subunit and a 20-kDa subunit (BtrC2) that appears to stabilize the enzyme complex. nih.govtandfonline.comnih.gov
First Transamination : The DOI intermediate then undergoes a transamination reaction catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase, the product of the btrS gene. genome.jp This enzyme transfers an amino group from L-glutamine to DOI, forming 2-deoxy-scyllo-inosamine (DOIA).
Oxidation : In a departure from many other aminoglycoside pathways that use NAD-dependent dehydrogenases, the butirosin pathway employs an unusual radical S-adenosylmethionine (SAM) enzyme, BtrN. nih.govpnas.org BtrN, a dehydrogenase, catalyzes the oxidation of DOIA to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a critical precursor for the 2-DOS ring. duke.edu
Assembly and Transfer of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain
A defining feature of butirosin is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the 1-amino group of the 2-DOS core. nih.gov This moiety is crucial for overcoming bacterial resistance. researchgate.net Its biosynthesis is a fascinating process involving an acyl carrier protein (ACP) and a protective group strategy. nih.gov
The key enzymes and steps are:
Acyl Carrier Protein (ACP) and Ligase Action : The process is mediated by a specific ACP, BtrI. nih.gov The biosynthesis of the AHBA side chain starts from L-glutamate. nih.gov The enzyme BtrJ, an ATP-dependent ligase, transfers a γ-glutamyl group from L-glutamate to the holo-BtrI.
Decarboxylation : The pyridoxal phosphate (PLP)-dependent decarboxylase BtrK then acts on the γ-L-Glu-S-BtrI intermediate.
Hydroxylation : A two-component flavin-dependent monooxygenase system, consisting of BtrO and BtrV, introduces a hydroxyl group, leading to the formation of the AHBA moiety, which remains attached to the BtrI carrier protein. nih.gov This pathway involves a γ-glutamylation step that is thought to act as a protective group for a reactive amine intermediate. nih.gov
Transfer and Deprotection : The fully formed, but still protected, γ-L-Glu-AHBA is transferred from the BtrI-ACP to the aminoglycoside intermediate, ribostamycin. researchgate.netnih.gov This transfer is catalyzed by the acyltransferase BtrH. researchgate.netnih.govuniprot.org The resulting product, γ-L-Glu-butirosin, is then acted upon by the enzyme BtrG, a γ-glutamyl cyclotransferase, which removes the protective γ-glutamyl group to yield the final butirosin molecule. researchgate.netnih.govnih.gov
Glycosylation and Post-Glycosylation Tailoring Reactions
Following the formation of the 2-DOS core, glycosylation events are necessary to build the full aminoglycoside structure.
First Glycosylation : The enzyme BtrM, a UDP-N-acetyl-D-glucosaminyltransferase, is responsible for attaching a glucosamine (B1671600) moiety to the 2-DOS core. pnas.orgexpasy.org This enzyme specifically uses UDP-N-acetyl-alpha-D-glucosamine as the sugar donor. expasy.org Gene disruption of btrM abolishes butirosin production, highlighting its critical role. nih.govresearchgate.net
Ribosylation : The enzyme BtrL, a ribosyltransferase, is responsible for adding a ribose unit to form the intermediate ribostamycin, which is the substrate for the subsequent AHBA side chain attachment. nih.gov This ribosylation is followed by a dephosphorylation step catalyzed by BtrP. nih.gov
Epimerization : The butirosin pathway also includes tailoring enzymes like BtrE (an NAD+-dependent dehydrogenase) and BtrF (an NADPH-dependent reductase) which are involved in the epimerization at the C-3'' position of the sugar moiety. genome.jp
Investigation of Self-Resistance Mechanisms in Producer Microorganisms
Organisms that produce antibiotics must have mechanisms to protect themselves from the toxic effects of the compounds they synthesize. In aminoglycoside producers, these self-resistance mechanisms are often encoded within the biosynthetic gene cluster itself. nih.govnih.gov
In the case of butirosin, while an aminoglycoside 3'-phosphotransferase activity has been detected in the producing B. circulans, the corresponding gene has not been identified within the characterized btr gene cluster. researchgate.net This is in contrast to the producers of other 4,5-disubstituted aminoglycosides like neomycin and ribostamycin, where resistance genes are clearly present in their respective clusters. nih.govresearchgate.net
However, the butirosin gene cluster does contain genes like btrW and btrX, which are implicated in an export system. researchgate.net Efflux pumps are a common strategy for self-resistance, actively transporting the antibiotic out of the cell to keep intracellular concentrations below toxic levels. nih.gov The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin itself is a key feature that confers resistance to many aminoglycoside-modifying enzymes found in pathogenic bacteria. asm.org It is plausible that this structural feature also contributes to the self-resistance of the producing organism by preventing the antibiotic from interacting with its own ribosomes. Further research is needed to fully elucidate the complete set of self-resistance strategies employed by butirosin-producing organisms.
Preclinical and in Vitro Biological Activity Studies
In Vitro Antimicrobial Spectrum Analysis Against Diverse Pathogens
Butirosin (B1197908) disulfate, an aminoglycoside antibiotic complex derived from Bacillus circulans, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. biosynth.comechemi.com Its efficacy has been evaluated against a variety of clinically relevant pathogens, including strains resistant to other aminoglycosides like neomycin, ribostamycin (B1201364), and kanamycin (B1662678). ncats.io
The antimicrobial activity of butirosin and its analogs has been quantified using minimum inhibitory concentration (MIC) assays. These studies reveal its potency against several bacterial species. For instance, butirosin has shown notable activity against Pseudomonas aeruginosa, a pathogen often resistant to other aminoglycosides. ncats.io
The in vitro antimicrobial spectrum of butirosin includes, but is not limited to, the following pathogens:
Gram-positive bacteria:
Staphylococcus aureus
Streptococcus pyogenes
Gram-negative bacteria:
Escherichia coli
Klebsiella pneumoniae
Pseudomonas aeruginosa (including gentamicin-resistant strains)
Salmonella enteritidis
Shigella flexneri
Serratia marcescens nih.gov
Table 1: In Vitro Antimicrobial Activity of Butirosin Analogs Against Selected Pathogens
| Organism | Butirosin A | 6'-N-methylbutirosins A & B (NMB-A & NMB-B) | 3',4'-dideoxy-6'-C-methylbutirosins A & B (DCB-A & DCB-B) | 3',4'-dideoxy-6'-N-methylbutirosins A & B (DMB-A & DMB-B) |
| Pseudomonas aeruginosa | Active | Relatively weak activity | Improved activity | Equal to or slightly greater activity |
| Butirosin-resistant strain (AAC(6')-I) | - | Greater activity | Greatly improved activity | Stronger activity |
| Butirosin-resistant strain (AAC(6')-IV) | - | - | Greatly improved activity | Stronger activity |
| Butirosin-resistant strain (APH(3')-II) | - | - | Greatly improved activity | Stronger activity |
| Serratia marcescens | Active | - | - | Equal to or slightly greater activity |
This table is a representation of findings from various studies and indicates relative activity levels. nih.govnih.gov
Efficacy Assessment in Experimental Animal Models of Infection
The therapeutic potential of butirosin disulfate has been evaluated in various experimental animal models of infection. These studies are crucial for understanding the in vivo efficacy of the antibiotic and its ability to control infections in a living organism. plos.org
In acute infection models using mice, butirosin has demonstrated significant protective effects when administered parenterally. These studies have shown that butirosin can effectively reduce the bacterial load in infected subjects and improve their survival rates. The use of animal models allows for the investigation of infection processes and the evaluation of potential treatments in a controlled environment. plos.orgmdpi.com For example, mouse models are commonly used to study bacterial infections and the efficacy of antibiotics like gentamicin (B1671437). asm.org
Analysis of Interactions with Pathogen Gene Expression and Cellular Processes
This compound, like other aminoglycoside antibiotics, exerts its primary effect by inhibiting bacterial protein synthesis. biosynth.comsmolecule.comontosight.aimcmaster.ca This is achieved through its binding to the 30S ribosomal subunit of the bacterial ribosome. biosynth.comsmolecule.commcmaster.ca This binding event leads to the misreading of mRNA, which disrupts the translation process and ultimately results in bactericidal effects. biosynth.commcmaster.ca
The interaction of antibiotics with bacterial ribosomes can be studied to understand the fundamentals of these interactions and the mechanisms of bacterial resistance. biosynth.com The regulation of gene expression in response to environmental factors, including the presence of antibiotics, is a key area of research in understanding bacterial pathogenesis and resistance. mdpi.com Pathogens can alter their gene expression to adapt to the host environment and resist the effects of antimicrobial agents. frontiersin.orgplos.orgmdpi.com These alterations can involve changes in metabolic processes and other cellular functions. mdpi.comfrontiersin.orgethz.ch
The unique (S)-4-amino-2-hydroxybutyryl moiety at the C-1 position of the 2-deoxystreptamine (B1221613) core in butirosin is a key structural feature. This side chain provides steric hindrance, which can interfere with the binding of aminoglycoside-modifying enzymes, thus conferring resistance to enzymatic inactivation.
Research on Synergistic or Antagonistic Interactions with Other Antimicrobial Agents in Research Models
The combination of antimicrobial agents is a strategy employed to enhance efficacy, broaden the spectrum of activity, and combat the development of resistance. Research into the interactions between this compound and other antimicrobial agents can reveal synergistic or antagonistic effects. elifesciences.orgnih.govmonash.edu
A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. monash.edu Conversely, an antagonistic interaction results in a reduced effect of one or both drugs. elifesciences.org Studies have shown that the interaction between different classes of antibiotics can be complex, with some combinations leading to synergy and others to antagonism. For instance, combinations of cell envelope-active antibiotics have shown synergy, while combinations with protein synthesis inhibitors have sometimes resulted in antagonism. nih.gov The potential for butirosin to be used in combination therapies is an area of interest for addressing serious bacterial infections, particularly those caused by resistant Gram-negative bacteria.
Currently, specific studies detailing the synergistic or antagonistic interactions of this compound with other named antimicrobial agents are not widely available in the public domain. However, the general principles of combination therapy suggest that such interactions are possible and warrant further investigation. nottingham.ac.ukwindows.net
Advanced Analytical and Spectroscopic Methodologies in Butirosin Research
Chromatographic Techniques for Isolation and Purity Assessment in Research
Chromatography is a cornerstone for the separation and purification of butirosin (B1197908) from complex mixtures, such as fermentation broths or synthetic reaction products. jsmcentral.orgijddr.iniltusa.comiipseries.org These techniques are also vital for assessing the purity of the isolated compound, a critical step in both research and pharmaceutical manufacturing. iltusa.comchromatographytoday.com
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively used in butirosin research for both analytical and preparative purposes. jsmcentral.orgiipseries.orgwikipedia.orgoxfordindices.com Its high resolution and sensitivity make it ideal for separating butirosin from structurally similar impurities and other components in a mixture. nih.govopenaccessjournals.com
In research settings, HPLC is employed to:
Monitor reaction progress: Track the formation of butirosin during chemical synthesis or biosynthesis. iltusa.com
Assess purity: Quantify the percentage of butirosin in a sample and identify any impurities. chromatographytoday.comoxfordindices.com This is crucial for ensuring the quality of research-grade material.
Isolate and purify: Preparative HPLC allows for the isolation of pure butirosin for further structural and biological studies. jsmcentral.org
Quantitative analysis: Determine the concentration of butirosin in various samples. wikipedia.orgoxfordindices.com
The choice of HPLC method, such as normal-phase or reversed-phase, depends on the specific properties of butirosin and the other compounds in the mixture. wikipedia.org Reversed-phase HPLC (RP-HPLC) is a commonly used method due to its applicability to a wide range of compounds. news-medical.net Detection is often achieved using ultraviolet (UV) detectors, as many organic molecules absorb UV light. oxfordindices.comnih.gov
Table 1: Applications of HPLC in Butirosin Research
| Application | Description | Key Advantages |
| Purity Assessment | Determination of the percentage of pure butirosin in a sample. | High precision and reliability for quality control. chromatographytoday.com |
| Isolation | Separation of butirosin from complex mixtures for further studies. | Enables the acquisition of highly pure compounds. jsmcentral.orgiltusa.com |
| Quantification | Measurement of the concentration of butirosin in a sample. | Accurate and reproducible for concentration determination. wikipedia.orgopenaccessjournals.com |
| Method Development | Optimization of separation conditions for butirosin and related compounds. | Adaptable to various sample matrices and analytical goals. |
Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. patsnap.comresearchgate.net While butirosin itself is a large, non-volatile molecule and thus not directly suitable for GC analysis, the technique finds application in butirosin research by analyzing volatile precursors, degradation products, or derivatized forms of the molecule. patsnap.com
In the context of butirosin research, GC can be used to:
Analyze volatile precursors: Identify and quantify volatile compounds that are part of the butirosin biosynthetic pathway.
Characterize related substances: Analyze volatile impurities that may be present in butirosin samples.
Derivatization analysis: Butirosin can be chemically modified (derivatized) to create more volatile compounds that can then be analyzed by GC. This can provide information about the molecule's structure.
GC analysis of volatile organic compounds (VOCs) produced by Bacillus species, the producers of butirosin, can offer insights into the metabolic profile of these microorganisms. mdpi.com This can be useful for understanding the conditions that favor butirosin production.
Table 2: GC Analysis in the Context of Butirosin-Producing Organisms
| Analyte Type | Research Focus | Relevance to Butirosin |
| Volatile Metabolites | Profiling of VOCs from Bacillus species. mdpi.com | Understanding the metabolic environment of butirosin production. |
| Fatty Acids | Identification of fatty acids and their derivatives. mdpi.com | These compounds can have antimicrobial properties and are part of the organism's metabolome. |
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometry for Structural Elucidation and Quantification in Research
Mass Spectrometry (MS) is an indispensable tool in butirosin research, providing critical information about the molecule's mass, elemental composition, and structure. researchgate.netnih.gov It is a highly sensitive technique that can be used for both qualitative and quantitative analysis. nih.gov
The coupling of chromatographic techniques with mass spectrometry, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides enhanced analytical power. nih.gov
LC-MS: This is a cornerstone technique in butirosin research. windows.net LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. patsnap.com LC-MS is particularly well-suited for the analysis of large, non-volatile molecules like butirosin. patsnap.com It is used to confirm the identity of butirosin, identify related impurities and metabolites, and perform quantitative studies. researchgate.netresearchgate.nettandfonline.com
GC-MS: As with GC alone, GC-MS is used for the analysis of volatile compounds related to butirosin research. gentechscientific.combrieflands.com The mass spectrometer provides definitive identification of the volatile components separated by the GC column. informaticsjournals.co.in This can be applied to the analysis of volatile precursors or degradation products. nih.gov
Table 3: Comparison of LC-MS and GC-MS in Butirosin Research
| Technique | Analyte Type | Primary Application in Butirosin Research |
| LC-MS | Large, non-volatile, polar molecules (e.g., Butirosin). patsnap.com | Identification, quantification, and structural analysis of butirosin and its metabolites. windows.nettandfonline.com |
| GC-MS | Small, volatile, and thermally stable compounds. patsnap.com | Analysis of volatile precursors, impurities, or derivatized forms. gentechscientific.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. researchgate.netresearchgate.net In butirosin research, NMR is essential for the definitive elucidation of its complex three-dimensional structure and conformation in solution. nih.govasm.org
Various NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (like COSY, HSQC, HMBC, and NOESY), are employed to:
Assign proton and carbon signals: The complete assignment of all proton and carbon signals in the NMR spectra of butirosin A has been achieved using 2D NMR methods. nih.gov
Determine connectivity: Establish the bonding framework of the molecule by identifying which atoms are connected to each other.
Elucidate stereochemistry: Determine the relative spatial arrangement of atoms within the molecule.
Study conformation: Investigate the three-dimensional shape and flexibility of the butirosin molecule in solution. For instance, NOESY experiments with butirosin A have suggested a stacking arrangement between the xylose and 2,6-diamino-2,6-dideoxyglucose rings. nih.gov
Investigate interactions: NMR can be used to study how butirosin binds to other molecules, such as enzymes. asm.orgacs.org
Conformational studies of butirosin A using 2D NMR have provided insights into its structure, revealing that the 2-deoxystreptamine (B1221613) ring and its substituent extend away from the stacked sugar rings. nih.gov
Other Spectroscopic Techniques for Comprehensive Characterization (e.g., UV-Vis, IR, Raman)
A comprehensive characterization of butirosin often involves the use of other spectroscopic techniques in conjunction with NMR and MS. acs.org
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule. While butirosin does not have a strong chromophore that absorbs in the visible region, UV-Vis spectroscopy can be used for quantitative analysis if a suitable wavelength in the UV region can be identified where butirosin absorbs. It is also used as a common detector in HPLC systems. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" spectrum that is unique to the compound. researchgate.net It is useful for identifying the presence of specific functional groups within the butirosin structure, such as hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups. nih.gov
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov It is particularly useful for analyzing molecules in aqueous solutions, as water is a weak Raman scatterer. nih.gov In the context of butirosin research, Raman spectroscopy can provide information about the skeletal vibrations of the molecule and can be used for both qualitative identification and quantitative analysis. mdpi.combiospec.net
Table 4: Overview of Other Spectroscopic Techniques in Butirosin Research
| Technique | Information Provided | Application in Butirosin Research |
| UV-Vis Spectroscopy | Electronic transitions. | Quantitative analysis (often as an HPLC detector). mdpi.com |
| Infrared (IR) Spectroscopy | Molecular vibrations, functional groups. researchgate.net | Identification of key functional groups in the butirosin structure. |
| Raman Spectroscopy | Molecular vibrations, skeletal structure. nih.gov | Structural characterization, especially in aqueous media. mdpi.combiospec.net |
Bioassays for In Vitro Activity Profiling and Mechanistic Studies
Bioassays are fundamental in the research of Butirosin disulfate, providing critical data on its antibacterial efficacy and helping to elucidate its mechanism of action. These in vitro tests are designed to determine the antibiotic's spectrum of activity and potency against a wide range of bacterial pathogens.
In Vitro Susceptibility Testing
The primary method for profiling the in vitro activity of butirosin is susceptibility testing, which measures the minimum concentration of the antibiotic required to affect bacterial growth. The standard procedure followed is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI). mdpi.com In this assay, two-fold serial dilutions of the antibiotic are prepared in 96-well microtiter plates containing a liquid growth medium, such as Mueller-Hinton Broth (MHB). mdpi.comasm.org Each well is then inoculated with a standardized suspension of a test bacterium (e.g., approximately 1 x 10⁶ cells/mL). mdpi.com After an incubation period, typically 16 to 18 hours at 37°C, the plates are visually inspected for bacterial growth. mdpi.comasm.org
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism. mdpi.comasm.org Further testing can determine the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration that results in bacterial death.
Antibacterial Spectrum and Research Findings
Butirosin exhibits a broad spectrum of antibacterial activity, inhibiting both Gram-positive and Gram-negative bacteria. wikipedia.orgnih.govnih.gov Research has demonstrated its effectiveness against clinically significant pathogens, including strains of Staphylococcus aureus, Streptococcus pyogenes, Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella enteritidis, and Shigella species. nih.gov
A key area of butirosin research is its activity against bacteria that have developed resistance to other aminoglycoside antibiotics, such as gentamicin (B1671437). nih.gov Comparative studies have shown that butirosin can be effective against gentamicin-resistant clinical isolates, particularly Pseudomonas aeruginosa. nih.govoup.com This efficacy is attributed to butirosin's unique chemical structure, specifically the presence of an (S)-4-amino-2-hydroxybutyryl (AHBA) side chain at the C-1 position of the 2-deoxystreptamine moiety. nisr.or.jp This structural feature protects the molecule from inactivation by certain aminoglycoside-modifying enzymes, which are a common cause of bacterial resistance. mdpi.comnisr.or.jp
The culture medium used for in vitro testing has a significant impact on the observed MIC values for butirosin. asm.org Studies comparing Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB), and Trypticase Soy Broth (TSB) found that MIC values were consistently lowest in MHB. asm.org For instance, MICs in MHA and TSB were reported to be three- to nine-fold greater than those obtained in MHB, highlighting the critical importance of standardized testing conditions for accurate activity profiling. asm.org
Interactive Data Table: In Vitro Antibacterial Activity of Butirosin
The following table summarizes the geometric mean Minimum Inhibitory Concentration (MIC) values for butirosin compared to gentamicin against various bacterial isolates in different culture media. The data demonstrates the broad-spectrum activity of butirosin and the influence of the testing environment.
Table 1: Influence of Culture Media on the In Vitro Antibacterial Activities of Butirosin and Gentamicin
| Test Organism | Culture Medium | No. of Susceptible Isolates | Geometric Mean MIC (µg/ml) - Butirosin (BTN) | Geometric Mean MIC (µg/ml) - Gentamicin (GTM) | BTN/GTM Ratio |
| Enterobacter cloacae | MHA | 5 | 1.6 | 0.6 | 2.6 |
| MHB | 5 | 0.4 | 0.1 | 4.0 | |
| TSB | 5 | 1.1 | 0.4 | 2.8 | |
| Escherichia coli | MHA | 20 | 5.3 | 1.0 | 5.3 |
| MHB | 20 | 0.8 | 0.2 | 4.0 | |
| TSB | 20 | 3.5 | 0.8 | 4.4 | |
| Klebsiella pneumoniae | MHA | 10 | 2.3 | 0.5 | 4.6 |
| MHB | 10 | 0.4 | 0.1 | 4.0 | |
| TSB | 10 | 1.6 | 0.4 | 4.0 | |
| Proteus spp. | MHA | 4 | 7.1 | 1.3 | 5.5 |
| MHB | 4 | 1.3 | 0.2 | 6.5 | |
| TSB | 4 | 5.0 | 1.0 | 5.0 | |
| Pseudomonas aeruginosa | MHA | 20 | 5.3 | 0.8 | 6.6 |
| MHB | 20 | 0.8 | 0.1 | 8.0 | |
| TSB | 20 | 3.5 | 0.6 | 5.8 | |
| Salmonella spp. | MHA | 10 | 4.0 | 0.8 | 5.0 |
| MHB | 10 | 0.6 | 0.1 | 6.0 | |
| TSB | 10 | 2.8 | 0.6 | 4.7 | |
| Serratia marcescens | MHA | 5 | 11.3 | 1.6 | 7.1 |
| MHB | 5 | 2.0 | 0.2 | 10.0 | |
| TSB | 5 | 9.0 | 1.3 | 6.9 | |
| Shigella spp. | MHA | 8 | 2.8 | 0.6 | 4.7 |
| MHB | 8 | 0.4 | 0.1 | 4.0 | |
| TSB | 8 | 2.0 | 0.5 | 4.0 | |
| Staphylococcus aureus | MHA | 10 | 0.4 | 0.1 | 4.0 |
| MHB | 10 | 0.1 | 0.02 | 5.0 | |
| TSB | 10 | 0.3 | 0.08 | 3.8 |
Data sourced from Heifetz et al. (1972). asm.org
Mechanistic Insights from Bioassays
Bioassays comparing butirosin with its analogs or other aminoglycosides provide valuable mechanistic information. For example, studies on butirosin analogs created through mutational biosynthesis revealed activity against resistant organisms that produce specific acetylating and phosphorylating enzymes. nih.gov This confirms that modifications at certain positions, guided by an understanding of resistance mechanisms, can restore or enhance antibacterial activity. The core neamine (B104775) structure, common to many aminoglycosides, is understood to be crucial for binding to bacterial ribosomal RNA, which is a key step in their mechanism of action. qut.edu.au The unique AHBA side chain of butirosin enhances this activity and provides steric hindrance against enzymatic modification by resistant bacteria, a hypothesis supported by the continued in vitro activity of butirosin against such strains. nisr.or.jp
Future Research Directions and Unanswered Questions
Advanced Strategies for the Development of Next-Generation Butirosin (B1197908) Derivatives
The development of novel butirosin derivatives is a key strategy to combat antimicrobial resistance. The natural resistance of butirosins to many inactivating enzymes, attributed to the AHBA side chain, has inspired the semisynthesis of clinically significant aminoglycosides like amikacin (B45834), isepamicin, and arbekacin. asm.orgasm.org
Future strategies will likely focus on:
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to create novel analogs. For instance, a two-step chemoenzymatic route can be used for regioselective modifications at the C-6' position of aminoglycosides. ucl.ac.uk This involves using a transaminase enzyme to create an aldehyde, followed by reductive amination or a Pictet-Spengler reaction to introduce new substituents. ucl.ac.uk
Semisynthetic Modifications: Building on the success of amikacin, which features an N-1 substituted (S)-4-amino-2-hydroxybutyryl (AHB) group, further derivatization of the AHB group itself is a promising avenue. nih.govnih.gov The goal is to create new derivatives that can evade inactivation by resistance enzymes while maintaining their ability to bind to the ribosomal A site. nih.gov Deoxy derivatives of butirosin A have also shown improved antibiotic activity. mdpi.com
Hybrid Antibiotics: Creating hybrid molecules that combine the butirosin scaffold with other antimicrobial agents is another innovative approach. For example, hybrids of kanamycin (B1662678) and ciprofloxacin (B1669076) have demonstrated a dual mechanism of action and potency against AME-producing strains. mdpi.com
Table 1: Examples of Next-Generation Aminoglycoside Development Strategies
| Strategy | Description | Example(s) | Reference(s) |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic methods for targeted modifications. | Regioselective modification of the C-6' position using a transaminase and reductive amination. | ucl.ac.uk |
| Semisynthetic Modification | Chemical alteration of the core butirosin structure or its side chains. | Synthesis of deoxy derivatives of butirosin A; further derivatization of the AHBA side chain. | nih.govmdpi.com |
| Hybrid Antibiotics | Covalent linking of a butirosin analog with another class of antibiotic. | Kanamycin-ciprofloxacin hybrids. | mdpi.com |
Novel Approaches for Overcoming Evolving Antimicrobial Resistance Mechanisms
The continued evolution of antimicrobial resistance necessitates the exploration of novel strategies that go beyond traditional antibiotic development. nih.gov For butirosin and its derivatives, this includes:
Combination Therapy: Using butirosin derivatives in combination with other antibiotics or with adjuvants can enhance their efficacy and reduce the likelihood of resistance. nih.govomicsonline.orgresearchgate.net Adjuvants are compounds that may not have intrinsic antimicrobial activity but can make bacteria more susceptible to the antibiotic. omicsonline.org
Targeting Resistance Enzymes: A significant mechanism of resistance to aminoglycosides is modification by AMEs. fapesp.br Developing inhibitors of these enzymes is a key strategy. The observation that N-1 substituted derivatives of the 2-deoxystreptamine (B1221613) moiety, like butirosin, are poorly modified by some AMEs provides a basis for designing new antibiotics that are resistant to these enzymes. nih.govsemanticscholar.org
Alternative Therapies: Exploring unconventional approaches such as bacteriophage therapy, which uses viruses that infect and kill bacteria, could provide new avenues for treating infections resistant to butirosin derivatives. nih.govomicsonline.orgresearchgate.net Immunotherapy, which boosts the host's immune response, is another promising strategy. nih.govresearchgate.net
Exploration of Biosynthetic Pathway Engineering for the Discovery of New Chemical Entities
The biosynthetic pathway of butirosin offers a rich source for generating novel antibiotic structures. ontosight.ai Understanding and manipulating this pathway can lead to the creation of new chemical entities with improved properties. ontosight.ai Key research directions include:
Heterologous Expression: Introducing the butirosin biosynthetic gene cluster into a different host organism, such as Bacillus subtilis, could enable the fermentative production of butirosin and its analogs. ucl.ac.uk
Enzyme Engineering: The enzymes in the butirosin pathway, such as the acyltransferase BtrH and its partner BtrG, have a degree of substrate tolerance. researchgate.netmdpi.comfrontiersin.org This can be exploited to regiospecifically attach the AHBA side chain onto other aminoglycosides, creating novel hybrids. researchgate.netmdpi.comfrontiersin.org Further engineering of these enzymes could expand the range of possible modifications.
Pathway Manipulation: Overexpression or disruption of genes within the butirosin biosynthetic cluster can lead to increased yields of butirosin or the accumulation of valuable intermediates. For instance, disrupting the regulatory gene btrR1 has been shown to increase butirosin production.
Table 2: Key Enzymes in Butirosin Biosynthesis and Their Engineering Potential
| Enzyme(s) | Function | Engineering Application | Reference(s) |
| BtrC | 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase | Starting point for the biosynthesis of the 2-deoxystreptamine core. | researchgate.net |
| BtrS/BtrR | Aminotransferase | Catalyzes the conversion of DOI to 2-deoxy-scyllo-inosamine (B1216308). | nih.gov |
| BtrH and BtrG | Acyltransferase and γ-glutamyl cyclotransferase | Transfer of the AHBA side chain to the ribostamycin (B1201364) core. | nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov |
| BtrJ, BtrK, BtrO, BtrV | Ligase, decarboxylase, monooxygenase system | Biosynthesis of the AHBA side chain from L-glutamate. | nih.gov |
Application of Advanced Computational Modeling for Compound Design and Mechanism Elucidation
Computational tools are becoming increasingly vital in drug discovery and development. acs.orgrjsvd.com For butirosin disulfate, computational modeling can accelerate the design of new derivatives and provide deeper insights into their mechanisms of action.
Structure-Based Virtual Screening: This technique can be used to screen large libraries of compounds to identify those that are likely to bind to specific targets, such as bacterial ribosomes or resistance enzymes. dntb.gov.uatandfonline.com
Molecular Dynamics Simulations: These simulations can model the interactions between butirosin derivatives and their targets at an atomic level. nih.govdntb.gov.ua This can help to understand the structural basis of their activity and resistance, and to predict the effects of chemical modifications. nih.gov For example, a model of amikacin bound to the resistance enzyme APH(3′)-IIIa was constructed based on the crystal structure of the butirosin A complex, providing a basis for designing new derivatives that can evade this enzyme. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR models can be developed to predict the biological activity of new butirosin derivatives based on their chemical structures. mdpi.comresearchgate.net This can help to prioritize the synthesis of the most promising compounds. mdpi.com
Elucidating Enzyme Mechanisms: Computational modeling can also be used to study the structure and mechanism of the enzymes involved in butirosin biosynthesis. fapesp.brresearchgate.net Understanding these mechanisms is crucial for the successful engineering of the biosynthetic pathway. fapesp.br
Q & A
Q. How to address variability in this compound’s activity due to batch-to-batch differences?
- Solution : Implement quality control (QC) protocols:
- Test each batch via LC-MS for purity (>95%).
- Include internal standards (e.g., paromomycin) in bioassays to normalize activity data.
- Use multivariate regression to correlate impurity profiles with efficacy .
Q. What bioinformatics tools analyze this compound’s interaction with ribosomal RNA?
- Tools : Molecular docking (AutoDock Vina) with 16S rRNA crystal structures (PDB: 4V7F). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
